9H-3,9'-Bicarbazole

Catalog No.
S687323
CAS No.
18628-07-4
M.F
C24H16N2
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-3,9'-Bicarbazole

CAS Number

18628-07-4

Product Name

9H-3,9'-Bicarbazole

IUPAC Name

3-carbazol-9-yl-9H-carbazole

Molecular Formula

C24H16N2

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H

InChI Key

FHJJVSJWFYYPAC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64

The exact mass of the compound 9H-3,9'-Bicarbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9H-3,9'-Bicarbazole (CAS: 18628-07-4) is a key building block in the synthesis of advanced materials for organic electronics, particularly serving as a p-type host or hole-transporting material (HTM). Its rigid, asymmetric dimeric carbazole structure provides a foundation for materials with high thermal stability and specific electronic properties essential for high-efficiency devices like phosphorescent organic light-emitting diodes (PhOLEDs) and perovskite solar cells. The 3,9'-linkage is a critical structural feature that differentiates its performance from other bicarbazole isomers and standard carbazole-based materials, making it a strategic choice for developing next-generation optoelectronic components.

Substituting 9H-3,9'-Bicarbazole with other isomers (e.g., 3,3'-bicarbazole) or common class alternatives like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) is often unviable due to critical differences in molecular geometry and electronic structure. The specific 3,9'-linkage creates a distinct spatial arrangement that governs key material properties such as glass transition temperature (Tg), triplet energy (T1), and charge carrier mobility. For example, changing the linkage from para (as in CBP) to meta can increase triplet energy from ~2.65 eV to ~2.8 eV, a decisive factor for hosting blue phosphorescent emitters. These structural variations are not trivial; they directly impact device efficiency, operational stability, and manufacturing reproducibility, making the precise 9H-3,9'-bicarbazole isomer a non-interchangeable precursor for targeted high-performance applications.

Superior Thermal Stability for Enhanced Device Longevity

Derivatives of 9H-3,9'-bicarbazole demonstrate significantly higher glass transition temperatures (Tg), a critical parameter for morphological stability and operational lifetime in thermally processed devices. A derivative incorporating an adamantane moiety (CzCzPh-mAd) exhibited a Tg of 152 °C. This represents a substantial improvement over materials derived from the industry-standard spiro-OMeTAD, which typically show a Tg around 125 °C. A higher Tg indicates greater resistance to deformation under thermal stress, which is a key procurement consideration for fabricating robust and long-lasting organic electronic devices.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data152 °C (for an adamantane derivative of 9H-3,9'-bicarbazole)
Comparator Or Baselinespiro-OMeTAD: 125 °C
Quantified Difference+27 °C improvement
ConditionsAs measured by differential scanning calorimetry (DSC).

A higher Tg leads to better morphological stability of thin films during operation, directly contributing to longer device lifetimes and reliability.

High Triplet Energy for Efficient Blue Phosphorescent OLEDs

The 9H-3,9'-bicarbazole core is instrumental in achieving the high triplet energy (T1) required for hosting blue phosphorescent emitters without efficiency loss. A bipolar host material derived from 9H-3,9'-bicarbazole (pBCb2Cz) achieves a T1 of 2.93 eV. This value is significantly higher than that of the common host material 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), which has a T1 of approximately 2.65 eV. This higher triplet energy ensures efficient and complete energy transfer to blue emitters like FIrpic (T1 ≈ 2.65 eV), preventing back-energy transfer and maximizing device quantum efficiency.

Evidence DimensionTriplet Energy (T1)
Target Compound Data2.93 eV (for a derivative, pBCb2Cz)
Comparator Or BaselineCBP: ~2.65 eV
Quantified Difference~0.28 eV higher
ConditionsMeasured from the phosphorescence spectrum at 77 K.

For blue PhOLEDs, a host material's triplet energy must be higher than the emitter's to prevent energy loss, making this a critical selection criterion for achieving high efficiency.

Optimized HOMO Level for Efficient Hole Injection in Perovskite Solar Cells

The Highest Occupied Molecular Orbital (HOMO) energy level is a critical parameter for efficient hole extraction from the perovskite layer to the hole transport material (HTM). Dopant-free HTMs based on N,N'-bicarbazole have a calculated HOMO level of -5.7 eV. This is deeper than the HOMO level of the widely used spiro-OMeTAD (typically -5.1 to -5.2 eV when doped), providing a potentially better energy level alignment with the valence band of common perovskite absorbers (around -5.4 eV). This alignment is crucial for minimizing energy loss during charge extraction, which directly contributes to a higher open-circuit voltage (Voc) and overall power conversion efficiency in the final device.

Evidence DimensionHOMO Energy Level
Target Compound Data-5.7 eV (for a related N,N'-bicarbazole)
Comparator Or BaselineSpiro-OMeTAD: ~ -5.1 to -5.2 eV
Quantified Difference~0.5-0.6 eV deeper HOMO level
ConditionsDetermined by experimental measurements (e.g., cyclic voltammetry, UPS).

Proper energy level alignment between the perovskite and the HTM is essential for efficient hole extraction and minimizing voltage loss, directly impacting solar cell performance.

Precursor for High-Efficiency Blue Phosphorescent OLED Host Materials

Leveraging its ability to form derivatives with high triplet energies (>2.9 eV), 9H-3,9'-Bicarbazole is a strategic precursor for synthesizing host materials for blue PhOLEDs. Its structure allows for the creation of hosts that effectively confine triplet excitons on blue-emitting phosphorescent dopants, leading to devices with high quantum efficiencies and low driving voltages.

Building Block for Thermally Stable Hole-Transporting Layers (HTLs)

The rigid bicarbazole core is an excellent foundation for developing HTLs with high glass transition temperatures (Tg > 150 °C). This makes 9H-3,9'-Bicarbazole a preferred starting material for applications where device longevity and stability under thermal stress are critical, such as in automotive lighting or solid-state illumination.

Development of Dopant-Free Hole Transport Materials for Perovskite Solar Cells

The favorable HOMO energy level of the bicarbazole unit makes this compound a valuable platform for designing next-generation, dopant-free HTMs. By using 9H-3,9'-Bicarbazole as a core, researchers can develop materials with improved energy level alignment to the perovskite layer, potentially enhancing device efficiency and stability by avoiding the use of hygroscopic dopants commonly required for spiro-OMeTAD.

XLogP3

6.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,9'-Bicarbazole

Dates

Last modified: 08-15-2023

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